1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol
Overview
Description
1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group attached to a piperidinol moiety, making it a unique structure with interesting chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl pyrimidin-4-ylamine and piperidin-3-ol as starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group of ethyl pyrimidin-4-ylamine attacks the hydroxyl group of piperidin-3-ol under acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors and optimizing reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical nucleophiles include alkyl halides, and the reaction is usually carried out in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(6-Ethylpyrimidin-4-yl)piperidin-3-one.
Reduction: Formation of 1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine.
Substitution: Formation of various substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
N-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine: Contains an additional thienopyrimidinyl group.
1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine: Similar core structure but with a different position of the amine group.
These compounds share the pyrimidinyl and piperidinyl motifs but differ in their functional groups and positions, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9-6-11(13-8-12-9)14-5-3-4-10(15)7-14/h6,8,10,15H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGQHXHMHQAVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.